N-Oxide vs. Non-Oxidized Building Block: 360-Fold Potency Gain in Met Kinase Inhibitor Output
When elaborated into the same pyrrolopyridine-based inhibitor scaffold, the 6-phenylpyridine-2-carboxylic acid N-oxide-derived compound 4 achieved a Met kinase biochemical IC50 of 1.3 nM, whereas the directly analogous inhibitor 47 prepared from the non-oxidized 6-phenylpyridine-2-carboxylic acid exhibited an IC50 of 470 nM [1]. This represents a 360-fold improvement attributable solely to the N-oxide functional group.
| Evidence Dimension | Met kinase biochemical inhibitory activity (IC50) of final elaborated inhibitors |
|---|---|
| Target Compound Data | Compound 4 (derived from 6-phenylpyridine-2-carboxylic acid N-oxide): IC50 = 1.3 ± 0.1 nM |
| Comparator Or Baseline | Compound 47 (derived from 6-phenylpyridine-2-carboxylic acid): IC50 = 470 ± 77.8 nM |
| Quantified Difference | 360-fold more potent (1.3 nM vs. 470 nM) |
| Conditions | In vitro Met kinase biochemical assay; recombinant Met kinase domain, ATP concentration at Km |
Why This Matters
For drug discovery programs targeting Met kinase, selecting the N-oxide building block directly determines whether the resulting inhibitor achieves sub-nanomolar potency essential for clinical candidate progression.
- [1] Kim, K. S.; Zhang, L.; Schmidt, R.; Cai, Z.-W.; Wei, D.; Williams, D. K.; Lombardo, L. J.; Trainor, G. L.; Xie, D.; Zhang, Y.; An, Y.; Sack, J. S.; Tokarski, J. S.; Darienzo, C.; Kamath, A.; Marathe, P.; Zhang, Y.; Lippy, J.; Jeyaseelan, R., Sr.; Wautlet, B.; Henley, B.; Gullo-Brown, J.; Manne, V.; Hunt, J. T.; Fargnoli, J.; Borzilleri, R. M. J. Med. Chem. 2008, 51, 5330–5341. View Source
